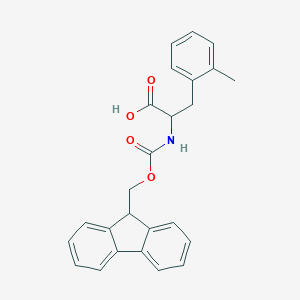

DL-N-FMOC-2'-METHYLPHENYLALANINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)14-23(24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFMRMRGTNDDAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135944-06-8 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135944-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

DL-N-FMOC-2'-METHYLPHENYLALANINE chemical properties

An In-Depth Technical Guide to DL-N-FMOC-2'-METHYLPHENYLALANINE: Properties, Applications, and Protocols for Advanced Peptide Synthesis

Abstract

This compound is a non-canonical amino acid derivative that serves as a pivotal building block in modern peptide chemistry. The strategic placement of a methyl group at the ortho position of the phenylalanine side chain introduces unique steric and hydrophobic properties, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group enables its seamless integration into solid-phase peptide synthesis (SPPS) workflows. This guide provides a comprehensive technical overview of its chemical and physical properties, spectroscopic signature, core applications in peptide science, and detailed, field-proven protocols for its use. It is designed to equip researchers and drug development professionals with the expert knowledge required to effectively leverage this compound in the synthesis of advanced peptides and peptidomimetics.

Core Chemical Identity and Physicochemical Properties

This compound is a racemic mixture of the D and L enantiomers of N-Fmoc protected 2-methylphenylalanine. The Fmoc group provides a temporary, base-labile shield for the α-amino group, a cornerstone of the orthogonal protection strategy in modern peptide synthesis.[1] The 2-methylphenyl side chain imparts significant steric bulk and increased hydrophobicity compared to its parent amino acid, phenylalanine. This modification is a key tool for modulating peptide conformation, enhancing stability against enzymatic degradation, and improving pharmacokinetic profiles.[][3]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid | [4] |

| Synonyms | FMOC-DL-2'-METHYLPHE, N-FMOC-DL-2'-METHYLPHENYLALANINE | [5] |

| CAS Number | 135944-06-8 | [5] |

| Molecular Formula | C₂₅H₂₃NO₄ | [5][6] |

| Molecular Weight | 401.46 g/mol | [5][6] |

| Appearance | White to off-white powder | [6] |

| Melting Point | 157-164 °C | [5] |

| Purity | Typically ≥97-98% (HPLC) | [5][6] |

| Storage | 0 - 8 °C, sealed in a dry environment | [5][6] |

Solubility Profile: While quantitative solubility data is not extensively published, this compound, like most Fmoc-protected amino acids, exhibits good solubility in polar aprotic solvents essential for SPPS.[7]

-

High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO).

-

Moderate to Low Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF).

-

Insoluble: Water, Diethyl ether, Hexanes.

The choice of solvent is critical; DMF and NMP are preferred for their ability to efficiently solvate the growing peptide chain and dissolve reagents, which is crucial for achieving high coupling efficiencies.[8]

Spectroscopic Characterization (Predicted)

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum is expected to show characteristic signals for each part of the molecule. Chemical shifts are referenced to TMS (Tetramethylsilane) at 0 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Type | Predicted Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | ~12.8 | Broad Singlet | Highly deshielded, exchangeable with D₂O. |

| Amide (-NH) | ~7.8 - 8.0 | Doublet | Coupled to the α-proton. |

| Fmoc Aromatic | 7.2 - 7.9 | Multiplets | Complex pattern from the 8 protons of the fluorenyl group.[9] |

| Phenyl Aromatic | 7.0 - 7.2 | Multiplets | Pattern from the 4 protons on the 2-methylphenyl ring. |

| α-CH | ~4.1 - 4.3 | Multiplet | Coupled to both the amide proton and the β-protons. |

| Fmoc -CH₂- & -CH- | ~4.1 - 4.3 | Multiplet | Methylene and methine protons of the Fmoc group, often overlapping with the α-CH.[9] |

| β-CH₂ | ~2.9 - 3.2 | Multiplet | Diastereotopic protons adjacent to the phenyl ring. |

| Methyl (-CH₃) | ~2.3 | Singlet | Characteristic signal for the ortho-methyl group on the phenyl ring. |

2.2 Infrared (IR) Spectroscopy The IR spectrum provides confirmation of key functional groups within the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching (Broad) |

| ~3300 | N-H (Amide) | Stretching |

| ~3060, ~3030 | C-H (Aromatic) | Stretching |

| ~2950, ~2850 | C-H (Aliphatic) | Stretching |

| ~1720 - 1680 | C=O (Urethane & Carboxylic Acid) | Stretching (Strong, often overlapping) |

| ~1650 | C=O (Amide II band) | Bending |

| ~1540 | N-H (Amide II band) | Bending |

| ~1600, ~1490, ~1450 | C=C (Aromatic) | Stretching |

2.3 Mass Spectrometry (MS) In Electrospray Ionization (ESI) Mass Spectrometry, the compound is expected to be readily detected in negative ion mode.

-

[M-H]⁻: Predicted at m/z 400.45

-

[M+Na]⁺: Predicted at m/z 424.44

-

[M+H]⁺: Predicted at m/z 402.46

Core Applications in Peptide Science

The utility of this compound stems from its dual-functionality: the Fmoc group for synthesis and the modified side chain for influencing peptide properties.

3.1 Solid-Phase Peptide Synthesis (SPPS) This compound is a cornerstone building block for introducing non-canonical residues into peptide sequences via Fmoc-SPPS.[][6] The general workflow is an iterative cycle of deprotection, activation, and coupling.

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

The ortho-methyl group introduces significant steric hindrance. This can slow down the coupling reaction. To ensure complete incorporation, extended coupling times or the use of more potent coupling reagents (e.g., HATU, COMU) may be necessary, especially when coupling to a sterically hindered N-terminus.[10]

3.2 Impact on Peptide Structure and Function Incorporating 2-methylphenylalanine into a peptide sequence can profoundly alter its biological and physical properties:

-

Conformational Rigidity: The bulky ortho-methyl group restricts the rotational freedom (chi angles) of the side chain, forcing the peptide backbone into specific conformations. This is a powerful strategy for stabilizing secondary structures like β-turns or helical motifs.

-

Enzymatic Stability: The steric shield provided by the methyl group can prevent or slow proteolytic degradation by making the adjacent peptide bonds inaccessible to proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[3]

-

Binding Affinity: By locking the peptide into a bioactive conformation, the binding affinity and specificity for a target receptor or enzyme can be significantly enhanced.

Experimental Protocols & Workflows

4.1 Protocol: Manual Incorporation of this compound (0.1 mmol Scale)

This protocol describes a single coupling cycle using HBTU as the activating agent. It assumes the synthesis has already started and you are coupling onto a free amine on the resin.

Materials:

-

Peptide synthesis vessel

-

N₂ line for agitation

-

This compound (120.5 mg, 0.3 mmol, 3 eq.)

-

HBTU (110.9 mg, 0.29 mmol, 2.9 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (105 µL, 0.6 mmol, 6 eq.)

-

Resin with free N-terminal amine (0.1 mmol scale)

-

DMF (peptide synthesis grade)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group from the previous residue has been removed and the resin has been thoroughly washed with DMF (5 x 10 mL). A positive Kaiser test (deep blue beads) confirms the presence of the free primary amine.

-

-

Amino Acid Activation:

-

In a separate glass vial, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in ~2 mL of DMF.

-

Add DIPEA (6 eq.) to the solution.

-

Vortex the mixture for 1-2 minutes. The solution will typically change color (e.g., to yellow), indicating activation.

-

-

Coupling Reaction:

-

Drain the DMF from the synthesis vessel containing the resin.

-

Immediately add the pre-activated amino acid solution to the resin.

-

Agitate the mixture with a gentle stream of N₂ or on a shaker for 2-4 hours at room temperature. Causality Note: The extended coupling time is recommended to overcome the steric hindrance of the ortho-methyl group.

-

-

Monitoring and Washing:

-

After the coupling period, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.

-

If the test is positive, continue coupling for another 1-2 hours or consider a double-coupling step.

-

Once coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly to remove excess reagents:

-

DMF (3 x 10 mL)

-

DCM (3 x 10 mL)

-

DMF (3 x 10 mL)

-

-

-

Fmoc Deprotection (for the next cycle):

-

Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes and drain.

-

Add a fresh 10 mL of 20% piperidine in DMF. Agitate for 15 minutes.[11]

-

Drain and wash the resin thoroughly with DMF (7 x 10 mL) to remove all traces of piperidine and dibenzofulvene adducts. The resin is now ready for the next coupling cycle.

-

4.2 Post-Synthesis Workflow

Caption: Standard workflow from synthesized peptide-resin to final pure product.

Safety, Handling, and Storage

-

Safety: this compound is intended for research and development use only.[9] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the powder. Avoid inhalation of dust and direct contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed hazard information.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. As with all amino acid derivatives, care should be taken to avoid cross-contamination.

-

Storage: To ensure long-term stability and maintain purity, the compound should be stored tightly sealed in a cool, dry place. The recommended storage temperature is refrigerated at 0 - 8 °C.[5][6]

Conclusion

This compound is more than a simple amino acid derivative; it is a strategic tool for peptide design. Its sterically demanding side chain offers a reliable method for inducing conformational constraints and enhancing metabolic stability, while its Fmoc-protected amine ensures compatibility with the most widely used and robust synthesis methodologies. By understanding its chemical properties, spectroscopic characteristics, and the nuances of its application in SPPS, researchers can effectively harness this powerful building block to advance the frontiers of peptide science, from fundamental biochemical studies to the development of next-generation peptide therapeutics.

References

-

The Importance of High-Purity Fmoc-D-2-Methylphenylalanine in Research. (n.d.). Boron Molecular. Retrieved from [Link]

-

The Chemical Properties and Applications of Fmoc-D-2-Methylphenylalanine. (n.d.). Boron Molecular. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-4-(2-methylphenyl)-DL-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

-

Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

-

PubChem. (n.d.). (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-2-methoxy-phenylalanine (Fmoc-L-Phe(2-OMe)-OH). National Center for Biotechnology Information. Retrieved from [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 377-393. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

White, P., & Collins, J. (2015). Advances in Fmoc solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]

-

White, P., & Collins, J. (2015). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. Retrieved from [Link]

-

Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

Sources

- 1. Fmoc-L-phe(2-OH)-OH | C24H21NO5 | CID 40429679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fmoc-N-methyl-L-phenylalanine | 77128-73-5 [chemicalbook.com]

- 4. N-Fmoc-2-Methyl-a-methyl-DL-phenylalanine 95% | CAS: 2354533-08-5 | AChemBlock [achemblock.com]

- 5. This compound | 135944-06-8 [amp.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum [chemicalbook.com]

- 10. FMOC-D-2-METHYLPHENYLALANINE | 352351-63-4 [chemicalbook.com]

- 11. biomall.in [biomall.in]

Synthesis of DL-N-FMOC-2'-Methylphenylalanine: A Comprehensive Technical Guide for Advanced Research

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of DL-N-FMOC-2'-methylphenylalanine, a valuable non-canonical amino acid for peptide synthesis and drug discovery. The guide details two primary synthetic routes for the precursor, DL-2'-methylphenylalanine, namely the Strecker synthesis and the Erlenmeyer-Plöchl azlactone synthesis. A robust, field-proven protocol for the subsequent N-terminal protection with the fluorenylmethyloxycarbonyl (FMOC) group is provided. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying chemical principles and expert insights into experimental choices, potential challenges, and purification strategies. The guide includes detailed characterization data, workflow visualizations, and a comprehensive list of references to support further investigation.

Introduction: The Significance of Non-Canonical Amino Acids in Modern Drug Discovery

The incorporation of non-canonical amino acids into peptide and small molecule therapeutics offers a powerful strategy to enhance pharmacological properties. These unique building blocks can impart increased metabolic stability, improved receptor binding affinity and selectivity, and novel conformational constraints. This compound, in particular, introduces a sterically demanding ortho-methyl group on the phenyl ring, which can significantly influence peptide secondary structure and resistance to enzymatic degradation. The FMOC protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and sequential assembly of amino acids into complex peptide chains.[1][2][3] This guide provides the necessary technical details to empower researchers to synthesize this valuable compound in-house, ensuring a reliable supply for their discovery programs.

Strategic Overview of the Synthesis

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the racemic amino acid precursor, DL-2'-methylphenylalanine. Two classical and reliable methods are presented: the Strecker synthesis and the Erlenmeyer-Plöchl azlactone synthesis. The second stage is the protection of the amino group with the FMOC moiety.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of DL-2'-Methylphenylalanine Precursor

Method A: The Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes.[4] The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.

Caption: Simplified mechanism of the Strecker synthesis.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methylbenzaldehyde | 120.15 | 12.0 g | 0.1 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 6.4 g | 0.12 |

| Sodium Cyanide (NaCN) | 49.01 | 5.9 g | 0.12 |

| Ammonia (28% aq. sol.) | 17.03 | 20 mL | ~0.3 |

| Methanol | 32.04 | 100 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

| Sodium Hydroxide | 40.00 | As needed | - |

Procedure:

-

In a well-ventilated fume hood, dissolve ammonium chloride and sodium cyanide in 50 mL of water in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Add 20 mL of 28% aqueous ammonia solution and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add 2-methylbenzaldehyde dissolved in 50 mL of methanol from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

Concentrate the reaction mixture under reduced pressure to remove methanol.

-

Transfer the remaining aqueous solution to a round-bottom flask and add 50 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 6-8 hours to hydrolyze the aminonitrile.

-

Cool the solution to room temperature and neutralize to pH 6-7 with a concentrated sodium hydroxide solution. The amino acid will precipitate.

-

Collect the crude product by filtration, wash with cold water, and then with a small amount of ethanol.

-

Recrystallize the crude product from a water/ethanol mixture to obtain pure DL-2'-methylphenylalanine.

Method B: The Erlenmeyer-Plöchl Azlactone Synthesis

This method involves the condensation of an N-acylglycine with an aldehyde to form an azlactone (oxazolone), which is then hydrolyzed and reduced to the desired amino acid.[1][5]

Caption: Simplified mechanism of the Erlenmeyer-Plöchl synthesis.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Hippuric Acid | 179.17 | 17.9 g | 0.1 |

| Acetic Anhydride | 102.09 | 30.6 g | 0.3 |

| Anhydrous Sodium Acetate | 82.03 | 8.2 g | 0.1 |

| 2-Methylbenzaldehyde | 120.15 | 12.0 g | 0.1 |

| Sodium Amalgam (2.5%) | - | As needed | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

Procedure:

-

In a round-bottom flask, mix hippuric acid, anhydrous sodium acetate, and 2-methylbenzaldehyde.

-

Add acetic anhydride and heat the mixture at 100 °C for 2 hours with constant stirring.

-

Cool the reaction mixture and add ethanol to precipitate the azlactone. Filter and wash the solid with cold ethanol.

-

Hydrolyze the azlactone by refluxing with a 10% sodium hydroxide solution for 4 hours.

-

Acidify the solution with hydrochloric acid to precipitate the α-benzamido-2-methylcinnamic acid.

-

Reduce the unsaturated intermediate using a sodium amalgam in an ethanol/water mixture until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Hydrolyze the benzoyl group by refluxing with concentrated hydrochloric acid for 6 hours.

-

Neutralize the solution to precipitate DL-2'-methylphenylalanine.

-

Purify by recrystallization as described in the Strecker synthesis protocol.

Part 2: N-Fmoc Protection of DL-2'-Methylphenylalanine

The protection of the amino group is achieved by reacting DL-2'-methylphenylalanine with an FMOC-donating reagent, most commonly 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), under basic conditions.[6][7]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution where the amino group of the amino acid attacks the carbonyl carbon of Fmoc-OSu. The N-hydroxysuccinimide is a good leaving group, facilitating the reaction.

Caption: Mechanism of N-Fmoc protection using Fmoc-OSu.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| DL-2'-Methylphenylalanine | 179.22 | 17.9 g | 0.1 |

| Fmoc-OSu | 337.33 | 35.4 g | 0.105 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 21.0 g | 0.25 |

| 1,4-Dioxane | 88.11 | 200 mL | - |

| Water | 18.02 | 200 mL | - |

| Ethyl Acetate | 88.11 | 500 mL | - |

| Hexane | 86.18 | 200 mL | - |

| Hydrochloric Acid (1M) | 36.46 | As needed | - |

Procedure:

-

Dissolve DL-2'-methylphenylalanine and sodium bicarbonate in a mixture of 200 mL of water and 200 mL of 1,4-dioxane in a large beaker or flask with vigorous stirring.

-

In a separate container, dissolve Fmoc-OSu in 100 mL of 1,4-dioxane.

-

Slowly add the Fmoc-OSu solution to the amino acid solution over a period of 30 minutes at room temperature.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous solution with two 100 mL portions of diethyl ether to remove any unreacted Fmoc-OSu and N-hydroxysuccinimide.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid. The product will precipitate as a white solid.

-

Extract the product with three 150 mL portions of ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from an ethyl acetate/hexane mixture.

Characterization and Quality Control

Thorough characterization of the final product is crucial to ensure its identity, purity, and suitability for downstream applications. The following are expected analytical data for this compound, based on the known spectra of similar compounds like Fmoc-phenylalanine.[8][9][10]

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.77 | d | 2H | Fmoc aromatic |

| ~7.59 | d | 2H | Fmoc aromatic |

| ~7.40 | t | 2H | Fmoc aromatic |

| ~7.31 | t | 2H | Fmoc aromatic |

| ~7.2-7.0 | m | 4H | 2'-Methylphenyl |

| ~5.25 | d | 1H | NH |

| ~4.70 | q | 1H | α-CH |

| ~4.40 | d | 2H | Fmoc CH₂ |

| ~4.22 | t | 1H | Fmoc CH |

| ~3.25 | m | 2H | β-CH₂ |

| ~2.35 | s | 3H | 2'-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175.5 | C=O (acid) |

| ~156.0 | C=O (Fmoc) |

| ~143.8, 141.3 | Fmoc aromatic (quaternary) |

| ~136.5, 135.0 | 2'-Methylphenyl (quaternary) |

| ~130.5, 129.0, 127.8, 127.1, 126.0, 125.2, 120.0 | Aromatic CH |

| ~67.2 | Fmoc CH₂ |

| ~54.0 | α-CH |

| ~47.2 | Fmoc CH |

| ~38.0 | β-CH₂ |

| ~19.5 | 2'-CH₃ |

FTIR (ATR):

-

~3300 cm⁻¹: N-H stretch (amide)

-

~3000-2850 cm⁻¹: C-H stretch (aromatic and aliphatic)

-

~1720 cm⁻¹: C=O stretch (carboxylic acid)

-

~1690 cm⁻¹: C=O stretch (urethane)

-

~1530 cm⁻¹: N-H bend (amide II)

Mass Spectrometry (ESI-MS):

-

Calculated for C₂₅H₂₃NO₄ [M-H]⁻: 400.16

-

Calculated for C₂₅H₂₃NO₄Na [M+Na]⁺: 424.15

Conclusion

This technical guide provides two robust and well-established methods for the synthesis of the valuable non-canonical amino acid precursor, DL-2'-methylphenylalanine, and a detailed, optimized protocol for its subsequent N-Fmoc protection. By offering a deep dive into the reaction mechanisms, experimental procedures, and characterization data, this document serves as a comprehensive resource for researchers in peptide chemistry and drug discovery. The ability to synthesize custom amino acid derivatives like this compound is a critical capability for any research program aiming to push the boundaries of peptide and small molecule therapeutics.

References

-

The Science Behind Fmoc-OSu: Mechanisms and Applications in Peptide Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. (2025). BenchChem.

- Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2021). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(2), 89-98.

- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. (2025). BenchChem.

-

Strecker amino acid synthesis. (2023, December 19). In Wikipedia. [Link]

-

Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.

- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (2018). ChemRxiv.

-

Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (2023, November 28). In Wikipedia. [Link]

-

PubChem. (n.d.). Fmoc-phenylalanine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

- Lakner, F. J., Chu, K. S., Negrete, G. R., & Konopelski, J. P. (2003). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 80, 175.

-

Biological Magnetic Resonance Bank. (n.d.). L-Phenylalanine. Retrieved January 12, 2026, from [Link]

-

Singh, V., Snigdha, K., Singh, C., & Thakur, A. K. (2015). Understanding the self-assembly of Fmoc-phenylalanine to hydrogel formation. ResearchGate. [Link]

Sources

- 1. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchmgt.monash.edu [researchmgt.monash.edu]

- 8. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Analysis of DL-N-FMOC-2'-METHYLPHENYLALANINE

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide offers a comprehensive framework for the structural elucidation of DL-N-FMOC-2'-METHYLPHENYLALANINE, a non-natural amino acid derivative crucial for advanced peptide synthesis and drug development. As the complexity of synthetic peptides increases, the need for rigorous and unambiguous characterization of their building blocks becomes paramount. This document provides researchers, chemists, and drug development professionals with detailed methodologies and theoretical justifications for employing a multi-technique approach to structural analysis. We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography. Each section details not only the experimental protocols but also the underlying scientific principles and data interpretation strategies specific to the unique structural features of this molecule: the bulky N-terminal FMOC protecting group, the racemic nature of the chiral center, and the steric and electronic influence of the ortho-methyl substitution on the phenyl ring.

Introduction: The Significance of this compound

The 9-fluorenylmethyloxycarbonyl (FMOC) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] Its utility lies in its stability under various coupling conditions and its facile removal under mild basic conditions (e.g., piperidine), which allows for the sequential and controlled assembly of amino acids into complex peptide chains.[2][3] This orthogonal strategy is gentler than traditional Boc/Benzyl approaches, preserving the integrity of sensitive functional groups within the peptide sequence.[3][]

The molecule in focus, this compound, is a custom-designed building block intended for specialized applications. Its key features are:

-

The Phenylalanine Core: Provides a hydrophobic and aromatic side chain.

-

The 2'-Methyl Group: This ortho-substitution on the phenyl ring introduces steric hindrance, which can be strategically used to influence peptide conformation, enforce specific folding patterns, and increase resistance to enzymatic degradation.[5][6]

-

The DL-Racemic Mixture: The presence of both D and L enantiomers allows for the exploration of stereochemistry in peptide design. Incorporating non-natural D-amino acids is a well-established strategy to enhance the proteolytic stability and modify the biological activity of synthetic peptides.[5]

Given these unique structural attributes, a thorough and unequivocal structural verification is not merely a quality control step but a fundamental requirement for its successful application in research and development.

Physicochemical Properties

A foundational step in any analysis is the confirmation of the compound's basic physical and chemical properties. This data serves as an initial identity check and is critical for subsequent experimental design.

| Property | Value | Source |

| IUPAC Name | 2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(2-methylphenyl)propanoic acid | Chem-Impex |

| Synonyms | Fmoc-L-Phe(2-Me)-OH, Fmoc-o-Me-L-Phe-OH, Fmoc-Phe(2-Me)-OH | [6] |

| CAS Number | 211637-75-1 (L-form), 352351-63-4 (D-form) | [6][7] |

| Molecular Formula | C₂₅H₂₃NO₄ | [6] |

| Molecular Weight | 401.46 g/mol | [6] |

| Appearance | White to off-white powder | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for determining the precise covalent structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (protons and carbons), their connectivity, and spatial relationships.

Causality of Application

For this compound, ¹H and ¹³C NMR are indispensable for verifying the presence and connectivity of all three key structural components: the fluorenyl moiety of the FMOC group, the amino acid backbone, and the ortho-substituted phenyl ring. 2D NMR techniques can further confirm these assignments unambiguously.[8]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.[8]

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for Fmoc-protected amino acids.[8] DMSO-d₆ is often preferred as it can solubilize less soluble compounds and avoids signal overlap with the aromatic region.

-

Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width is -2 to 12 ppm.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. This requires a longer acquisition time. Typical spectral width is 0 to 200 ppm.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Anticipated Spectral Data & Interpretation

The chemical shifts will provide a structural fingerprint. Below are the expected regions for the key proton and carbon signals.

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-COOH) | ~12-13 (broad) | ~173 | Acidic proton, highly deshielded. Carbonyl carbon. |

| Amide (-NH-) | ~7.9 | N/A | Coupled to α-CH, deshielded by carbonyl. |

| FMOC Aromatic (8H) | 7.2 - 7.9 | 120 - 144 | Characteristic complex multiplet pattern of the fluorenyl group.[9] |

| 2'-Methyl Phenyl (4H) | ~7.0 - 7.2 | 125 - 138 | Aromatic protons of the phenylalanine side chain. |

| FMOC -CH- & -CH₂- | ~4.2 - 4.5 | ~47 (CH), ~66 (CH₂) | Aliphatic protons of the FMOC group.[9] |

| α-CH | ~4.1 - 4.4 | ~56 | Proton attached to the chiral center. |

| β-CH₂ | ~2.8 - 3.2 | ~37 | Methylene protons adjacent to the phenyl ring. |

| 2'-Methyl (-CH₃) | ~2.3 | ~19 | Aliphatic protons of the ortho-methyl group. |

Mass Spectrometry (MS): The Molecular Weight Verdict

MS is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Causality of Application

For a newly synthesized or sourced compound like this compound, MS provides immediate confirmation that the correct mass is present. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further validating the molecular formula.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion or, more commonly, through coupling with an HPLC system (LC-MS).[10]

-

Ionization: Use positive ion mode to generate protonated molecules ([M+H]⁺) or adducts like [M+Na]⁺.

-

Mass Analysis: Scan a relevant mass range (e.g., m/z 100-1000) to detect the molecular ion.

-

Fragmentation (MS/MS): If required, select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum, which can help confirm the structure.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry analysis.

Data Interpretation

-

Molecular Ion: The primary signal to look for is the protonated molecule [M+H]⁺ at m/z 402.16. Sodium adducts [M+Na]⁺ at m/z 424.14 are also common.[11]

-

Characteristic Fragments: A hallmark of Fmoc-protected amino acids in MS/MS is the facile loss of the Fmoc group. Expect to see significant fragments corresponding to:

-

m/z 223: The protonated amino acid after loss of the fluorenyl-methylene group.

-

m/z 179: The dibenzofulvene fragment resulting from the cleavage of the FMOC group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for quickly identifying the presence of key functional groups.

Causality of Application

FTIR provides a rapid, non-destructive confirmation of the essential chemical functionalities within the molecule: the carboxylic acid, the amide (urethane) linkage, and the aromatic rings. This is a crucial and straightforward identity check.

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be collected and automatically subtracted from the sample spectrum.

Anticipated Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Amide (Urethane) |

| 3000-3100 | C-H Stretch | Aromatic Rings |

| ~2500-3300 (broad) | O-H Stretch | Carboxylic Acid |

| ~1700-1720 | C=O Stretch | Carboxylic Acid Dimer |

| ~1690 | C=O Stretch | Amide I (Urethane Carbonyl)[12] |

| ~1530 | N-H Bend, C-N Stretch | Amide II[12] |

| 1450, 1500-1600 | C=C Stretch | Aromatic Rings |

Chromatographic Analysis: Purity and Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the compound and, critically for a DL-mixture, for separating the two enantiomers.

Causality of Application

Purity is a non-negotiable parameter for any reagent used in peptide synthesis. Furthermore, the ability to separate and quantify the D and L forms is vital for applications where stereochemistry is a design element.

Experimental Protocol: Reversed-Phase (RP-HPLC) for Purity

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Mobile Phase: Use a gradient of water (A) and acetonitrile (B), both typically containing 0.1% Trifluoroacetic Acid (TFA). A common gradient might run from 30% B to 100% B over 15-20 minutes.

-

Column: Use a standard C18 analytical column.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where the FMOC group absorbs strongly (e.g., 265 nm or 301 nm).

-

Analysis: Integrate the peak area to determine the purity, which should ideally be ≥98%.[6]

Chiral Separation

To resolve the D and L enantiomers, a specialized chiral stationary phase is required. The protocol is similar to RP-HPLC, but the column is designed to interact differently with the two enantiomers, causing them to elute at different times. This allows for the determination of the enantiomeric ratio.

Workflow for Chromatographic Analysis

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. FMOC-D-2-METHYLPHENYLALANINE | 352351-63-4 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

The Criticality of Purity in DL-N-FMOC-2'-Methylphenylalanine for Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Peptide Synthesis

In the precise world of peptide synthesis, the quality of the final product is inextricably linked to the purity of its constituent building blocks.[1] For researchers engaged in the development of novel peptide therapeutics and complex biomolecules, the use of high-purity amino acid derivatives is not a matter of preference, but a fundamental necessity.[2] Impurities, even in trace amounts, can lead to a cascade of undesirable outcomes, including the formation of deletion or truncated sequences, diastereomers, and other side-products that complicate purification, reduce yields, and can compromise the biological activity and safety of the final peptide.[3][4] This guide provides a detailed examination of the purity considerations for DL-N-FMOC-2'-Methylphenylalanine, a non-natural amino acid derivative increasingly utilized to create peptides with enhanced properties.[5][6]

The 9-fluorenylmethoxycarbonyl (FMOC) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, which preserves acid-labile side-chain protecting groups.[2][7] This orthogonality is crucial for the synthesis of complex peptides.[7] The incorporation of unnatural amino acids like 2'-methylphenylalanine can confer peptides with enhanced stability against enzymatic degradation, improved potency, and novel functionalities.[5][8] However, the successful synthesis of these modified peptides is highly dependent on the stringent quality control of the starting materials.[1]

Understanding the Impurity Profile of this compound

Impurities in FMOC-protected amino acids can originate from their synthesis and storage.[9] A high purity value from a standard reversed-phase HPLC analysis does not always guarantee the absence of co-eluting impurities or enantiomeric contaminants.[1] It is therefore crucial to have a comprehensive understanding of the potential impurities associated with this compound.

Common Classes of Impurities:

-

Enantiomeric Impurities (D-isomer in L-amino acid and vice-versa): The presence of the undesired enantiomer is a critical concern as it leads to the formation of diastereomeric peptides, which are often difficult to separate from the desired product.[3][9] For chiral amino acids, enantiomeric purity should ideally be ≥99.8%.[1]

-

Dipeptides (Fmoc-Xaa-Xaa-OH): These can form during the FMOC protection step and result in the insertion of an extra amino acid residue into the peptide sequence.[1][9]

-

Free Amino Acid: Incomplete FMOC protection or degradation can leave residual free amino acids, which can cause double insertions during the coupling step.[1][9] A free amino acid content of ≤0.2% is recommended.[1]

-

β-Alanyl Impurities: These can arise from the rearrangement of the FMOC-introducing reagent (Fmoc-OSu) and lead to the insertion of a β-alanine residue.[1][9]

-

Acetic Acid: A particularly problematic impurity, acetic acid can act as a capping agent, leading to chain termination and the accumulation of truncated peptide sequences.[1][10][11] Its low molecular weight means that even small mass percentages can represent a significant molar excess.[10] A stringent limit of ≤0.02% is often specified.[1]

-

Side-chain Deprotected Fmoc-Amino Acids: These can lead to unwanted side-chain modifications during peptide synthesis.[9]

The following table summarizes the typical purity specifications for high-quality FMOC-amino acids used in peptide synthesis.

| Parameter | Recommended Specification | Rationale |

| HPLC Purity | ≥99.0% | Ensures high chemical integrity of the final peptide.[1] |

| Enantiomeric Purity | ≥99.8% | Minimizes the formation of difficult-to-separate diastereomeric impurities.[1] |

| Free Amino Acid | ≤0.2% | Prevents double insertion of amino acids during synthesis.[1] |

| Dipeptide Content | ≤0.1% | Avoids the incorporation of an extra amino acid residue.[1] |

| β-Alanyl Impurities | ≤0.1% | Prevents the insertion of a non-native β-alanine residue.[1] |

| Acetate Content | ≤0.02% | Minimizes chain termination events caused by capping.[1][10] |

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is essential for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the primary technique, employed in different modes to assess both chemical and chiral purity.[9]

Chemical Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common method for determining the overall chemical purity of FMOC-amino acids and separating them from synthesis-related impurities.[9]

Experimental Protocol: RP-HPLC for Chemical Purity

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.[9]

-

HPLC System: A standard HPLC system with a UV detector is required.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 3-5 µm particle size) is typically used.[7]

-

Mobile Phase:

-

Gradient Elution:

-

Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.[9]

-

-

Flow Rate: Maintain a constant flow rate of 1.0 mL/min.[9]

-

Detection: Monitor the elution profile at 265 nm, which is near the absorbance maximum for the FMOC group.[9]

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components, multiplied by 100.[9]

Chiral Purity Assessment by Chiral HPLC

Chiral HPLC is essential for separating and quantifying the L- and D-enantiomers of the amino acid derivative.[9] This is a critical quality attribute, as the presence of the incorrect enantiomer can have significant biological consequences.[12]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Stationary Phase (CSP): The choice of chiral column is critical. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin A, have shown excellent performance in separating FMOC-amino acid enantiomers.[13] Carbohydrate-based CSPs are also effective.[12]

-

Mobile Phase: The mobile phase composition will depend on the specific chiral column used. Both reversed-phase and polar organic modes can be effective.[13] A typical mobile phase might consist of a mixture of an alcohol (e.g., ethanol or methanol) and water, sometimes with additives like ammonium trifluoroacetate or formic acid to improve peak shape and resolution.[14]

-

Flow Rate: Maintain a constant flow rate, typically around 1.0 mL/min.[9]

-

Detection: Monitor the elution profile using a UV detector, typically at 220 nm.[9]

-

Data Analysis: Identify the peaks corresponding to the D- and L-enantiomers. Integrate the peak areas for both enantiomers and calculate the percentage of each.[9]

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the FMOC-amino acid, thereby verifying its identity.[7] Tandem mass spectrometry (MS/MS) can also be used to characterize and differentiate isomers of FMOC-protected dipeptides.[15]

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.

Caption: Workflow for the comprehensive purity analysis of this compound.

Impact of Purity on Peptide Synthesis Outcomes

The use of high-purity this compound directly translates to improved outcomes in peptide synthesis.[2] A study demonstrated that purifying FMOC-amino acids prior to synthesis resulted in a greater than 15% increase in the purity of the final crude peptide.[3]

Benefits of Using High-Purity Building Blocks:

-

Increased Yields and Optimized Purification: Higher purity starting materials lead to a cleaner crude peptide product, which simplifies and improves the efficiency of downstream purification processes.[1]

-

Improved Scalability and Regulatory Compliance: Consistent impurity profiles are crucial for reproducible synthesis outcomes, which is a key requirement for scaling up production and for regulatory submissions.[1]

-

Reduced Synthesis Failures and Troubleshooting: Using well-characterized, high-purity building blocks minimizes variability and reduces the likelihood of synthesis failures, thereby saving time and resources.[1]

The following diagram illustrates the relationship between the purity of the amino acid starting material and the quality of the final peptide product.

Caption: The impact of starting material purity on peptide synthesis outcomes.

Storage and Handling of this compound

Proper storage and handling are essential to maintain the purity of FMOC-protected amino acids. While they can be stored at room temperature for short periods, long-term storage at 5°C is recommended to prevent degradation.[16] It is crucial to allow refrigerated containers to warm to room temperature before opening to avoid moisture contamination.[16]

Conclusion

The purity of this compound is a critical determinant of success in the synthesis of advanced peptides. A thorough understanding of the potential impurities, coupled with rigorous analytical characterization using techniques such as RP-HPLC, chiral HPLC, and mass spectrometry, is paramount. By ensuring the use of high-purity building blocks, researchers can significantly improve the yield and quality of their synthetic peptides, streamline purification processes, and ultimately, accelerate the development of novel peptide-based therapeutics and research tools.

References

- A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids - Benchchem.

- Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Journal of Chromatography A, 282, 609-618.

- Casetta, B., & Tagliacozzi, D. (2000). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. Journal of Agricultural and Food Chemistry, 48(9), 3509-3514.

- Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.

- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem.

- Herbert, P., et al. (2001). HPLC Determination of Amino Acids in Musts and Port Wine Using OPA/FMOC Derivatives. American Journal of Enology and Viticulture, 52(4), 368-373.

- Lee, J. T., & Beesley, T. E. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Poster presented at HPLC 2002.

- Ghosh, P., & G, S. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)): Effect of Protecting Group on Fragmentation of Dipeptides. Journal of Mass Spectrometry, 46(7), 721-729.

- Handling and Storage of Peptides - FAQ | AAPPTEC.

- Novabiochem® Fmoc-Amino Acids - Sigma-Aldrich.

- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH.

- A Comparative Guide to Analytical Techniques for Confirming Fmoc Group Attachment - Benchchem.

- Il-Choo, K., et al. (2017). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 7(59), 37357-37367.

- The Importance of High-Purity Fmoc-D-2-Methylphenylalanine in Research.

- Galanis, A. S., Albericio, F., & G. A. B. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 543-565.

- Fmoc-N-methyl-D-phenylalanine: Key Compound for Peptide Synthesis Innovation.

- Fmoc Amino Acids for SPPS - AltaBioscience.

- Overview of Fmoc Amino Acids - ChemPep.

- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage.

- How stable are Fmoc amino acids at room temp? : r/Chempros - Reddit.

- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols - Benchchem.

- White, P., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 487-495.

- Solid Phase Peptide Synthesis (SPPS) explained - Bachem.

- White, P., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Peptide Science, 100(4), 311-321.

- Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers | Organic Letters - ACS Publications.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.

- Fmoc-N-methyl-L-alanine - Chem-Impex.

- Fmoc-2-methyl-L-phenylalanine - Chem-Impex.

- Wang, F., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1421.

- Amino Acid and Peptide Chiral Separations - Sigma-Aldrich.

- Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today.

- Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PubMed.

- Chirality Effects in Peptide Assembly Structures - ResearchGate.

Sources

- 1. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. ajpamc.com [ajpamc.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. chromatographytoday.com [chromatographytoday.com]

- 15. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. peptide.com [peptide.com]

DL-N-FMOC-2'-METHYLPHENYLALANINE solubility profile

An In-Depth Technical Guide to the Solubility Profile of DL-N-FMOC-2'-Methylphenylalanine

Introduction

This compound is a non-canonical amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS) and pharmaceutical research.[1][2] Its structure, which incorporates the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a methylated phenyl side chain, allows for the creation of peptides with unique conformational properties or enhanced enzymatic stability.[1]

The success of any synthetic protocol, especially in SPPS, is fundamentally dependent on the solubility of its constituent building blocks.[3] Adequate solubility ensures homogenous reaction conditions, efficient reagent diffusion, and ultimately, higher purity and yield of the target peptide.[4][5] This guide provides a comprehensive analysis of the solubility profile of this compound. It synthesizes foundational chemical principles with field-proven experimental methodologies to offer researchers, scientists, and drug development professionals a definitive resource for handling and utilizing this compound effectively.

Physicochemical Properties

A baseline understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems. The molecule's significant nonpolar character, conferred by the large Fmoc group and the 2'-methylphenyl side chain, is the primary determinant of its solubility.

| Property | Value | Source |

| CAS Number | 135944-06-8 | [6] |

| Molecular Formula | C₂₅H₂₃NO₄ | [6] |

| Molecular Weight | 401.46 g/mol | [2][7] |

| Appearance | White to off-white powder | [1][2] |

| Storage Temperature | 0 - 8 °C | [2][7] |

Fundamental Principles of Fmoc-Amino Acid Solubility

The solubility of any Fmoc-protected amino acid is governed by a delicate interplay between the protecting group and the amino acid's unique side chain.[8]

-

The Fmoc Group: The large, hydrophobic 9-fluorenylmethoxycarbonyl group is the dominant structural feature.[9] Its nonpolar nature generally confers good solubility in polar aprotic organic solvents, which are the workhorses of peptide synthesis.[5][8]

-

The Side Chain: The 2'-methylphenylalanine side chain is also significantly hydrophobic. This amplifies the nonpolar character of the molecule, suggesting that its solubility will be poor in polar protic solvents like water and limited in less polar organic solvents.[4][10] The presence of hydrophobic amino acids can sometimes lead to aggregation, which negatively impacts solubility and reaction efficiency.[4]

The combination of these two bulky, nonpolar moieties dictates that this compound will require effective solvation by polar aprotic solvents to achieve the concentrations necessary for efficient coupling reactions in SPPS.

Qualitative Solubility Profile and Solvent Selection

While precise quantitative solubility data for this compound is not extensively published, a qualitative profile can be expertly inferred from the general behavior of structurally similar Fmoc-amino acids.[8][11] The following table provides predicted solubility levels in common laboratory solvents, which serve as a starting point for experimental design.

| Solvent | Type | Predicted Solubility | Rationale and Field Insights |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | DMF is the standard and most effective solvent for SPPS, known for its excellent ability to solvate a wide range of Fmoc-amino acids.[10][11] It is the recommended first choice. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | NMP is a common alternative to DMF and is also known to readily dissolve Fmoc-amino acids, making it an excellent choice.[10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful solvent capable of dissolving many organic compounds. It can be used, though it's more hygroscopic than DMF.[8][12] |

| PolarClean | Polar Aprotic | High | A modern, green solvent that has demonstrated an excellent capacity to dissolve most Fmoc-amino acids at high concentrations (>0.4 M).[13] |

| Dichloromethane (DCM) | Nonpolar Aprotic | Low to Moderate | DCM is significantly less polar than DMF and is generally not a good solvent for dissolving Fmoc-amino acids for coupling reactions, though it may be used in washing steps.[11] |

| Acetonitrile (ACN) | Polar Aprotic | Low | While polar, ACN is often a poor solvent for larger Fmoc-amino acids. Studies on similar compounds show it provides the lowest solubility among many organic solvents.[14] |

| Water | Polar Protic | Insoluble | The overwhelming hydrophobic character of the molecule makes it virtually insoluble in aqueous solutions.[9][10] |

Experimental Determination of Solubility: The Shake-Flask Method

For applications requiring precise concentration data, such as process optimization or formulation development, the equilibrium solubility must be determined empirically. The shake-flask method is the gold-standard protocol for this purpose.[8] It is a self-validating system designed to ensure that a true equilibrium is reached between the dissolved and undissolved compound.

Experimental Objective

To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials

| Reagent/Equipment | Specification |

| This compound | Purity ≥ 98% |

| Solvent of Interest | HPLC Grade or equivalent |

| Analytical Vials | e.g., 2 mL glass vials with screw caps |

| Orbital Shaker | Temperature-controlled |

| Centrifuge | Capable of pelleting fine solids |

| Analytical Balance | Readable to 0.01 mg |

| Syringes and Filters | 0.22 µm PTFE syringe filters |

| HPLC System | With UV Detector (set to ~265 nm) |

| Volumetric Glassware | Class A |

Step-by-Step Protocol

-

Preparation of Standard Curve:

-

Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Perform a serial dilution to create a series of standards (e.g., 5-7 standards) that bracket the expected solubility range.

-

Inject each standard into the HPLC-UV system and record the peak area at the characteristic absorbance wavelength of the Fmoc group (~265 nm).[8]

-

Plot peak area versus concentration to generate a linear calibration curve. The R² value should be >0.99 for a valid curve.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a vial containing a precisely known volume of the solvent (e.g., 1.0 mL). "Excess" means enough solid will visibly remain undissolved after equilibration.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24-48 hours is standard practice.[8] This extended time is critical to overcome any kinetic barriers to dissolution.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow larger particles to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet all remaining undissolved solid.[8] This step is crucial for ensuring that no solid particulates are carried over into the sample for analysis.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microparticulates.

-

Accurately dilute the filtered aliquot with the solvent to a concentration that falls within the linear range of the previously established calibration curve.[8]

-

-

Quantification and Calculation:

-

Analyze the diluted sample using the same HPLC-UV method as the standards.

-

Use the peak area from the sample and the equation of the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated supernatant by multiplying the result by the dilution factor. This value represents the equilibrium solubility, typically expressed in mg/mL or Molarity (M).

-

Practical Implications and Troubleshooting in SPPS

A thorough understanding of solubility is not merely academic; it has direct consequences on the success of peptide synthesis.

-

Reaction Efficiency: Poor solubility of an incoming Fmoc-amino acid can lead to incomplete coupling reactions, resulting in deletion sequences (peptides missing an amino acid) that are difficult to purify from the final product.[4]

-

Reagent Precipitation: If the activated amino acid precipitates out of solution, it is no longer available to react with the resin-bound peptide, effectively halting the synthesis.

Troubleshooting Strategy

When encountering solubility challenges with this compound or other hydrophobic derivatives, a logical troubleshooting workflow should be employed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Fmoc-d-phenylalanine solubility in twelve solvents: Solvent effects, molecular simulation, thermodynamic modeling vs. machine learning regression, and comparison of structurally similar substances | CoLab [colab.ws]

The Ortho-Methyl Effect: A Technical Guide to the Steric Influence of the 2'-Methyl Group in Phenylalanine Analogs

Abstract

The deliberate introduction of conformational constraints in peptide-based therapeutics is a cornerstone of modern drug design. Among the myriad of strategies, the substitution on the aromatic side chain of phenylalanine offers a subtle yet powerful tool to modulate peptide structure and function. This technical guide provides an in-depth exploration of the steric effects induced by a methyl group at the 2'- (or ortho) position of the phenylalanine side chain. We will dissect the fundamental principles of steric hindrance in this context, from the synthesis of 2'-methylphenylalanine to its profound impact on side-chain and backbone conformation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this specific modification for the rational design of peptides with enhanced biological activity, stability, and selectivity.

Introduction: The Rationale for Conformational Constraint

Peptides are inherently flexible molecules, a characteristic that can be both advantageous and detrimental in a therapeutic context. While flexibility can allow for an induced fit to a biological target, it often comes at the cost of reduced binding affinity and susceptibility to proteolytic degradation. By introducing conformational constraints, we can pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty of binding and improving metabolic stability.

The aromatic side chain of phenylalanine is a frequent target for modification due to its critical role in many peptide-receptor interactions. The introduction of a methyl group at the 2'-position of the phenyl ring creates a unique set of steric challenges and opportunities, which we will explore in detail.

Synthesis of 2'-Methyl-L-Phenylalanine: Building the Key Component

The journey into understanding the steric effects of the 2'-methyl group begins with the synthesis of the non-canonical amino acid itself. While various methods exist, a common and scalable approach involves the asymmetric alkylation of a glycine enolate equivalent, often utilizing a chiral auxiliary to establish the desired L-stereochemistry.

General Synthetic Workflow

A representative synthetic route is outlined below. This multi-step process requires careful control of reaction conditions to ensure high yield and enantiopurity.

Caption: General workflow for the synthesis of 2'-Methyl-L-Phenylalanine.

Detailed Experimental Protocol: Asymmetric Synthesis

Below is a generalized, self-validating protocol for the synthesis of N-Boc-2'-methyl-L-phenylalanine.

Materials:

-

N-Boc-glycine methyl ester

-

Lithium diisopropylamide (LDA)

-

2-Methylbenzyl bromide

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1M)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Magnesium sulfate, anhydrous

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Enolate Formation: Dissolve N-Boc-glycine methyl ester in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon). Add a solution of LDA in THF dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes to ensure complete enolate formation.

-

Alkylation: Add 2-methylbenzyl bromide dropwise to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

-

Workup: Quench the reaction with a saturated solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Hydrolysis and Final Deprotection: The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., with lithium hydroxide). Subsequent removal of the Boc protecting group with an acid such as trifluoroacetic acid (TFA) yields the final 2'-methyl-L-phenylalanine.

Validation: The enantiomeric excess of the final product should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

The "Ortho Effect": Theoretical Underpinnings of 2'-Methyl Steric Hindrance

The "ortho effect" is a well-documented phenomenon in organic chemistry where a substituent at the 2-position of a benzene ring exerts a unique influence on the reactivity and properties of a neighboring functional group, an effect that is often greater than what would be predicted based on electronic effects alone and is not observed for the same substituent at the meta or para positions.[1] This is primarily due to steric hindrance.[1]

In the context of 2'-methylphenylalanine, the ortho-methyl group imposes significant steric constraints that directly impact the conformational freedom of the side chain.

Impact on Side Chain Dihedral Angles (χ1 and χ2)

The conformation of the phenylalanine side chain is defined by two key dihedral angles:

-

χ1 (chi1): N - Cα - Cβ - Cγ

-

χ2 (chi2): Cα - Cβ - Cγ - Cδ1

In unsubstituted phenylalanine, rotation around the Cα-Cβ bond (χ1) is relatively free, leading to three stable staggered rotamers: gauche(+) (g+), trans (t), and gauche(-) (g-). The populations of these rotamers are influenced by the local backbone conformation (φ and ψ angles).[2]

The introduction of the 2'-methyl group creates a steric clash with the peptide backbone, particularly in certain χ1 rotameric states. This steric hindrance is expected to raise the energy barrier for rotation around the Cα-Cβ bond and alter the relative populations of the stable rotamers.[3]

Caption: Hypothesized impact of the 2'-methyl group on χ1 rotational barriers.

Similarly, rotation around the Cβ-Cγ bond (χ2) will be restricted. The ortho-methyl group will sterically clash with the Cα atom and its substituents, favoring a χ2 angle that orients the methyl group away from the peptide backbone. This can effectively lock the phenyl ring in a more defined orientation relative to the backbone.

Experimental and Computational Analysis of Conformational Effects

To rigorously characterize the steric effects of the 2'-methyl group, a combination of experimental and computational techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for probing peptide conformation in solution.[4][5] For peptides containing 2'-methylphenylalanine, the following NMR experiments are particularly insightful:

-

1D and 2D NMR (COSY, TOCSY, NOESY): These experiments are fundamental for assigning proton resonances.[4] The chemical shifts of the 2'-methyl group and the aromatic protons can provide initial clues about the local electronic environment and potential ring current effects.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments provide through-space distance information between protons.[4] Key NOEs to investigate include:

-

Intra-residue NOEs between the 2'-methyl protons and the CαH, CβH, and backbone NH protons. The presence or absence of these NOEs can provide direct evidence for the preferred χ1 rotamer.

-

Inter-residue NOEs between the 2'-methylphenylalanine side chain protons and protons on neighboring residues. These can define the overall peptide fold.

-

-

J-Coupling Analysis: Measurement of the ³J(Hα-Hβ) coupling constants can provide information about the χ1 dihedral angle through the Karplus equation.

Molecular Modeling and Dynamics Simulations

Computational methods are invaluable for visualizing and quantifying the conformational landscape of peptides containing 2'-methylphenylalanine.[6][7][8]

Workflow for Conformational Analysis:

Caption: A typical computational workflow for analyzing peptide conformation.

Key Analyses:

-

Rotational Energy Profiles: By systematically rotating the χ1 and χ2 dihedral angles and calculating the potential energy at each step, one can map the energy landscape and identify the low-energy conformers and the rotational barriers between them.

-

Ramachandran Plot Analysis: Molecular dynamics simulations can be used to generate Ramachandran plots for the 2'-methylphenylalanine residue and its neighbors. Significant shifts in the allowed φ and ψ regions compared to unsubstituted phenylalanine would indicate that the side chain sterically influences the backbone conformation.

Quantitative Data Summary

While specific experimental data for 2'-methylphenylalanine is sparse in the literature, we can present a hypothetical comparison of expected conformational parameters based on the principles of steric hindrance.

| Parameter | Phenylalanine | 2'-Methylphenylalanine (Expected) | Rationale for Difference |

| χ1 Rotamer Population | g+, t, g- are all significantly populated | One rotamer (likely trans) is expected to be strongly preferred | Steric clash between the 2'-methyl group and the peptide backbone in the g+ and g- rotamers. |

| χ1 Rotational Barrier | Low | High | Increased steric hindrance during rotation. |

| χ2 Rotational Freedom | Relatively free (two-fold rotation) | Highly restricted | Steric clash between the 2'-methyl group and the Cα substituents. |

| Backbone φ, ψ Space | Broad allowed regions | Potentially more restricted | The bulky, conformationally constrained side chain can limit the accessible backbone conformations. |

Implications for Drug Design and Development